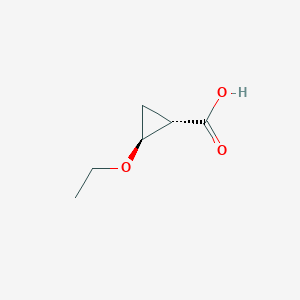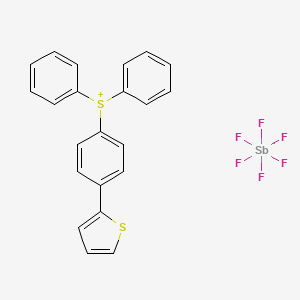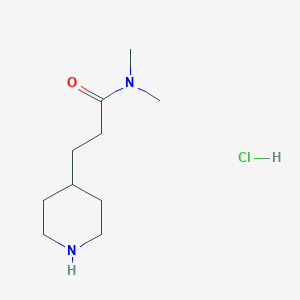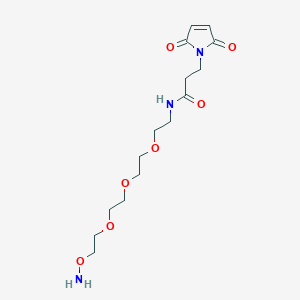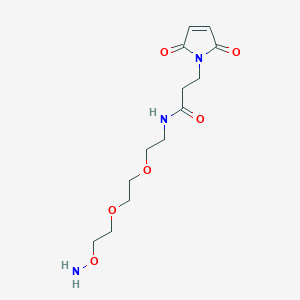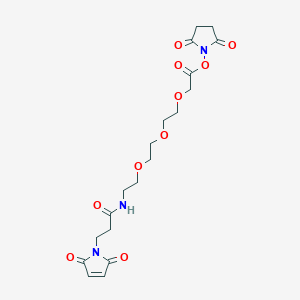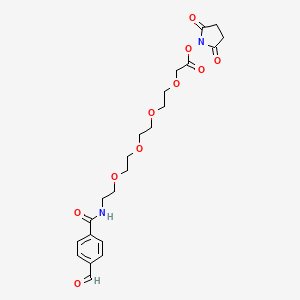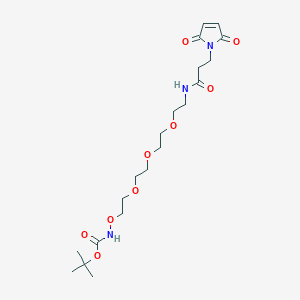
Mal-amide-PEG3-oxyamineBoc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mal-amide-PEG3-oxyamineBoc is a polyethylene glycol-based linker molecule that contains a terminal Boc-protected oxyamine group and a maleimide group linked through a linear polyethylene glycol chain. This compound is widely used in bio-conjugation and drug delivery systems due to its ability to form stable linkages with various biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amide-PEG3-oxyamineBoc typically involves the following steps:
Activation of Maleimide: The maleimide group is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an active ester.
Coupling with Polyethylene Glycol: The activated maleimide is then coupled with a polyethylene glycol chain that has a terminal amine group. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions.
Protection of Oxyamine Group: The oxyamine group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
Mal-amide-PEG3-oxyamineBoc undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether linkages.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the oxyamine group.
Conjugation Reactions: The oxyamine group can react with aldehydes or ketones to form oxime linkages.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine and glutathione.
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Aldehydes and Ketones: These are used for conjugation reactions with the oxyamine group.
Major Products
Thioether Linkages: Formed from reactions with thiol groups.
Oxime Linkages: Formed from reactions with aldehydes or ketones.
科学的研究の応用
Mal-amide-PEG3-oxyamineBoc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules for various studies.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
作用機序
The mechanism of action of Mal-amide-PEG3-oxyamineBoc involves:
類似化合物との比較
Similar Compounds
Mal-amide-PEG2-oxyamineBoc: Contains a shorter polyethylene glycol chain.
Mal-PEG-amine: Lacks the oxyamine group and Boc protection.
Mal-PEG-NHS ester: Contains an NHS ester group instead of an oxyamine group.
Uniqueness
Mal-amide-PEG3-oxyamineBoc is unique due to its combination of a maleimide group, a Boc-protected oxyamine group, and a polyethylene glycol chain. This combination allows for versatile and efficient bio-conjugation, making it highly valuable in various scientific and industrial applications .
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O9/c1-20(2,3)32-19(27)22-31-15-14-30-13-12-29-11-10-28-9-7-21-16(24)6-8-23-17(25)4-5-18(23)26/h4-5H,6-15H2,1-3H3,(H,21,24)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDHEOQDWGUXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
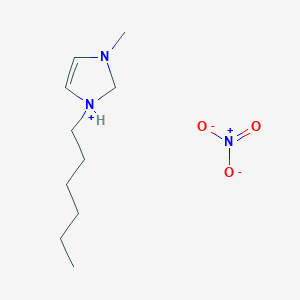
![(1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B8115702.png)
![5H-Benzo[b]phosphindole, 5-phenyl-](/img/structure/B8115708.png)
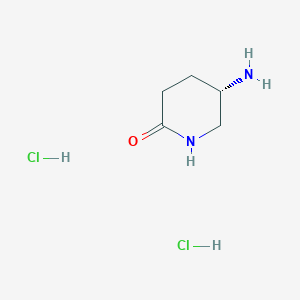
![(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8115730.png)
![[(1S,2R)-2-fluorocyclohexyl]azanium;chloride](/img/structure/B8115737.png)
